molecular formula C11H10O5S B11760634 2-(4-(Cyclopropylsulfonyl)phenyl)-2-oxoacetic acid

2-(4-(Cyclopropylsulfonyl)phenyl)-2-oxoacetic acid

Cat. No.: B11760634
M. Wt: 254.26 g/mol
InChI Key: RWZVWUQSFBQAJI-UHFFFAOYSA-N
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Description

2-(4-(Cyclopropylsulfonyl)phenyl)-2-oxoacetic acid is an organic compound characterized by the presence of a cyclopropylsulfonyl group attached to a phenyl ring, which is further connected to an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Cyclopropylsulfonyl)phenyl)-2-oxoacetic acid typically involves multiple steps, starting from readily available precursors. One common approach is the Friedel-Crafts acylation of a cyclopropylsulfonyl-substituted benzene derivative, followed by oxidation and subsequent carboxylation to introduce the oxoacetic acid functionality . The reaction conditions often require the use of strong acids or bases, along with appropriate solvents to facilitate the transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Cyclopropylsulfonyl)phenyl)-2-oxoacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce hydroxyacetic acids. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse array of derivatives .

Scientific Research Applications

2-(4-(Cyclopropylsulfonyl)phenyl)-2-oxoacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-(Cyclopropylsulfonyl)phenyl)-2-oxoacetic acid exerts its effects involves its interaction with specific molecular targets. The cyclopropylsulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-substituted phenyl derivatives and oxoacetic acid analogs. Examples are:

Uniqueness

What sets 2-(4-(Cyclopropylsulfonyl)phenyl)-2-oxoacetic acid apart is the presence of the cyclopropyl group, which imparts unique steric and electronic properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C11H10O5S

Molecular Weight

254.26 g/mol

IUPAC Name

2-(4-cyclopropylsulfonylphenyl)-2-oxoacetic acid

InChI

InChI=1S/C11H10O5S/c12-10(11(13)14)7-1-3-8(4-2-7)17(15,16)9-5-6-9/h1-4,9H,5-6H2,(H,13,14)

InChI Key

RWZVWUQSFBQAJI-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)C2=CC=C(C=C2)C(=O)C(=O)O

Origin of Product

United States

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